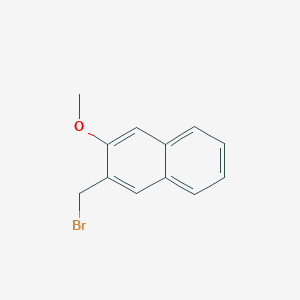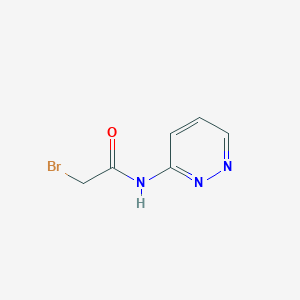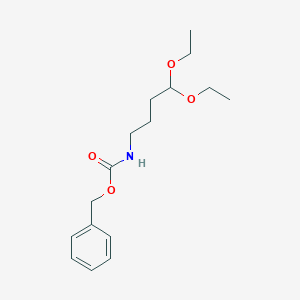
Benzyl N-(4,4-diethoxybutyl)carbamate
Descripción general
Descripción
Benzyl N-(4,4-diethoxybutyl)carbamate is a chemical compound with the molecular formula C16H25NO4 and a molecular weight of 295.37 g/mol . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a benzyl group and the hydrogen of the amino group is replaced by a 4,4-diethoxybutyl group. This compound is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-(4,4-diethoxybutyl)carbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 4,4-diethoxybutylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Benzyl N-(4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Benzyl N-(4,4-diethoxybutyl)carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, allowing for the controlled release of the protected amine . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4,4-diethoxybutyl)carbamate: Similar in structure but with a tert-butyl group instead of a benzyl group.
Carboxybenzyl (CBz) carbamate: Another common protecting group for amines, which can be removed using catalytic hydrogenation.
Uniqueness
Benzyl N-(4,4-diethoxybutyl)carbamate is unique due to its specific combination of benzyl and 4,4-diethoxybutyl groups, which provide distinct reactivity and stability characteristics. This makes it particularly suitable for applications requiring selective protection and deprotection of amines .
Propiedades
Fórmula molecular |
C16H25NO4 |
|---|---|
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
benzyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C16H25NO4/c1-3-19-15(20-4-2)11-8-12-17-16(18)21-13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,17,18) |
Clave InChI |
DUXSIWOAZQYFOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCNC(=O)OCC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
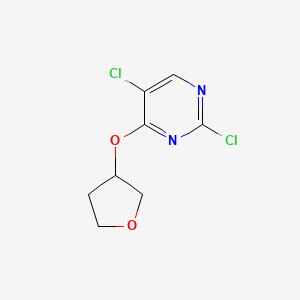
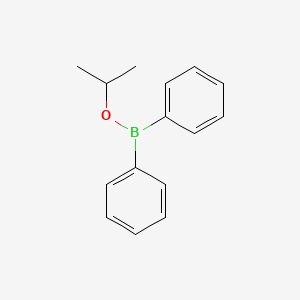
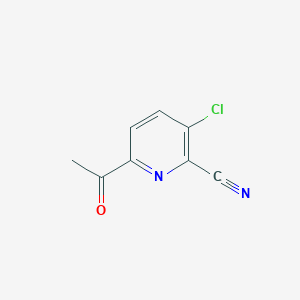
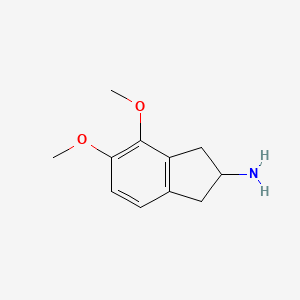
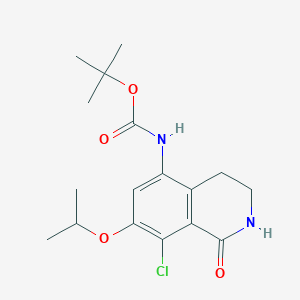
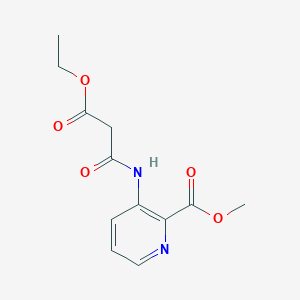
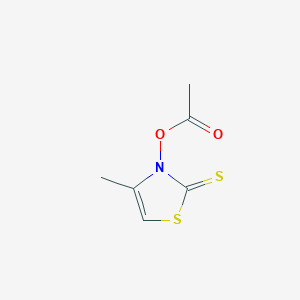
silane](/img/structure/B8452341.png)
![2-[1-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B8452348.png)
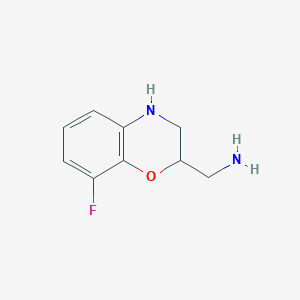
![13-Ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8452356.png)
